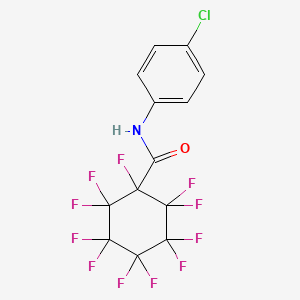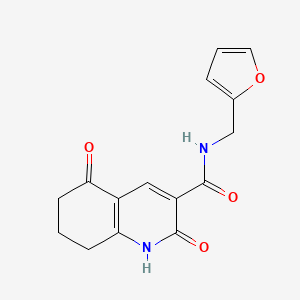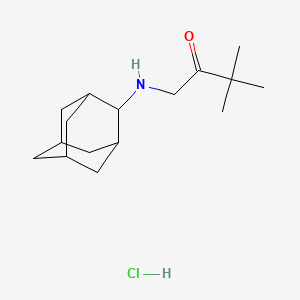![molecular formula C22H18ClNO6 B5149401 Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a chlorophenoxy and nitrophenoxy moiety, making it a subject of interest in synthetic organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate typically involves multi-step organic reactions. One common method is the esterification of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 4-[3-(3-aminophenoxy)-5-nitrophenoxy]benzoate.
Substitution: 4-[3-(3-hydroxyphenoxy)-5-nitrophenoxy]benzoate.
Hydrolysis: 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid and isopropanol.
Aplicaciones Científicas De Investigación
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The chlorophenoxy moiety may interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.
1-(4-Nitrophenoxy)-3-phenylpropan-2-ol: Studied for its antibacterial activity.
Uniqueness
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is unique due to its combination of a nitrophenoxy and chlorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO6/c1-14(2)28-22(25)15-6-8-18(9-7-15)29-20-11-17(24(26)27)12-21(13-20)30-19-5-3-4-16(23)10-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBHUNPXXUHLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5149330.png)
methanone](/img/structure/B5149334.png)
![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)

![N'-[(2,5-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5149360.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)

![N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5149385.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5149395.png)
![2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride](/img/structure/B5149400.png)
